molecular formula C18H17N3O3S2 B11015852 Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11015852
M. Wt: 387.5 g/mol
InChI Key: AZJKQGGTBWJYFE-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Biological Activity

Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Synthesis

The compound features a complex structure characterized by two thiazole rings connected through an amide bond. The synthesis typically involves the reaction of thiazole derivatives with appropriate acylating agents, followed by esterification to yield the final product. The general synthetic route may be summarized as follows:

  • Formation of Thiazole Ring : Reacting ethyl 4-bromoacetate with thiourea.
  • Acylation : Introducing the carbonyl group via acyl chloride.
  • Esterification : Converting the carboxylic acid to the methyl ester.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. In vitro studies have demonstrated that this compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus7.8 µg/mL
Escherichia coli15.6 µg/mL
Pseudomonas aeruginosa31.25 µg/mL

Research indicates that the compound's antibacterial activity is superior to that of traditional antibiotics such as oxytetracycline, with some derivatives showing up to a 16-fold increase in potency against resistant strains .

Anticancer Activity

The anticancer potential of thiazole derivatives is also notable. Studies have shown that this compound can inhibit cancer cell proliferation in various cancer lines. For instance:

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)12.5
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses.

Case Studies and Research Findings

Several studies have documented the biological activity of thiazole derivatives similar to this compound:

  • Study on Antibacterial Activity : A comprehensive evaluation revealed that compounds with similar structures exhibited enhanced antibacterial properties compared to conventional antibiotics .
  • Anticancer Research : Investigations into the effects on different cancer cell lines demonstrated significant cytotoxicity linked to the compound's structural features .
  • Inflammation Model Studies : Animal models showed reduced inflammation markers upon treatment with thiazole derivatives, indicating potential therapeutic applications for inflammatory diseases .

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 2-[(4-ethyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O3S2/c1-4-12-15(25-10(2)19-12)16(22)21-18-20-13(17(23)24-3)14(26-18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,20,21,22)

InChI Key

AZJKQGGTBWJYFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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